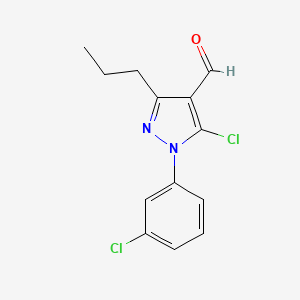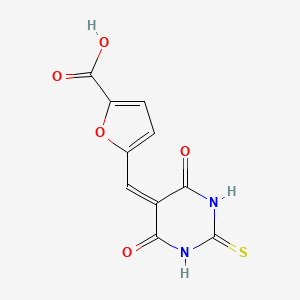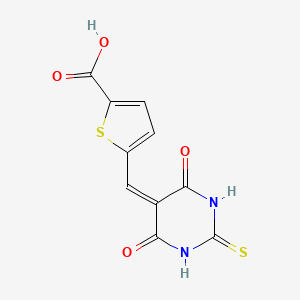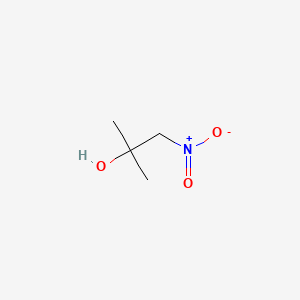![molecular formula C10H21NO2 B6352837 Ethyl 3-[(pentan-3-yl)amino]propanoate CAS No. 856243-71-5](/img/structure/B6352837.png)
Ethyl 3-[(pentan-3-yl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography . These techniques provide detailed information about the molecular structure of the compound.Wirkmechanismus
The mechanism of action of Ethyl 3-[(pentan-3-yl)amino]propanoate pentanamino propanoate is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, and is thought to bind to the active sites of enzymes, thus preventing them from catalyzing their respective reactions. This inhibition can be used to study the structure and function of enzymes, as well as to develop new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound pentanamino propanoate are not yet fully understood. However, it is believed to have a wide range of effects on the body, including effects on the nervous system, cardiovascular system, and immune system. It is also known to have an anticoagulant effect, and has been used in the treatment of certain conditions such as thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl pentanamino propanoate has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and can be synthesized easily in the laboratory. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it can be toxic at high concentrations, and should be used with caution.
Zukünftige Richtungen
The potential applications of Ethyl 3-[(pentan-3-yl)amino]propanoate pentanamino propanoate are vast, and there are a number of possible future directions for research. These include further investigation of its mechanism of action, development of new drugs based on its structure, and exploration of its potential therapeutic applications. Additionally, further research could be done on its biochemical and physiological effects, and its potential use in the diagnosis and treatment of various diseases.
Synthesemethoden
Ethyl pentanamino propanoate can be synthesized in a laboratory through a reaction of acrylonitrile and Ethyl 3-[(pentan-3-yl)amino]propanoate bromide. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified through recrystallization. The overall reaction can be represented as follows:
Acrylonitrile + Ethyl bromide → this compound + Sodium bromide
Wissenschaftliche Forschungsanwendungen
Ethyl pentanamino propanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, and has been used in the study of enzyme kinetics and the regulation of gene expression. It has also been used to investigate the structure and function of proteins, as well as in the development of new drugs.
Eigenschaften
IUPAC Name |
ethyl 3-(pentan-3-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-9(5-2)11-8-7-10(12)13-6-3/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMCFOCYJNYWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)